molecular formula C12H16N4O B2958065 1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one CAS No. 2193938-53-1

1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2958065
CAS No.: 2193938-53-1
M. Wt: 232.287
InChI Key: ILQNRNDWPHCBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound with the molecular formula C12H16N4O. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylpyrimidinyl group and a prop-2-en-1-one moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-methylpyrimidine with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

IUPAC Name

1-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-3-12(17)16-8-6-15(7-9-16)11-4-5-13-10(2)14-11/h3-5H,1,6-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQNRNDWPHCBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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